molecular formula C11H12N2O3 B8422617 N-(5-nitro-indan-2-yl)-acetamide

N-(5-nitro-indan-2-yl)-acetamide

Cat. No. B8422617
M. Wt: 220.22 g/mol
InChI Key: WCXIWGHRTWTVAB-UHFFFAOYSA-N
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Patent
US04192888

Procedure details

18.5 g. of the acetamide (0.105 mole) was added in portions to nitric acid (185 ml.; d=1.51), stirred and maintained below 0° C. The reaction was allowed to warm to 0° C., poured onto crushed ice and extracted with chloroform which was washed with 5% aqueous sodium bicarbonate and evaporated to give crude N-acetyl-5-nitro-2-indanamine which was purified by crystallization from isopropanol, m.p. 143°-144° C.
Quantity
0.105 mol
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)(=[O:3])[CH3:2].[N+:14]([O-])([OH:16])=[O:15]>>[C:1]([NH:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[CH:11]=2)[CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.105 mol
Type
reactant
Smiles
C(C)(=O)NC1CC2=CC=CC=C2C1
Name
Quantity
185 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained below 0° C
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform which
WASH
Type
WASH
Details
was washed with 5% aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1CC2=CC=C(C=C2C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.